2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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Overview
Description
2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties and reactivity due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate likely involves multiple steps, including the formation of the furo[3,4-d][1,3]dioxol ring, the introduction of the aminopyrrolo[2,1-f][1,2,4]triazin moiety, and the final coupling with the 2-ethylbutyl group. Each step would require specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups suggests potential sites for oxidation reactions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activity.
Industry
In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other aminopyrrolo[2,1-f][1,2,4]triazin derivatives or furo[3,4-d][1,3]dioxol-containing molecules.
Uniqueness
The uniqueness of 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C30H39N6O8P |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C30H39N6O8P/c1-6-20(7-2)15-39-28(37)19(3)35-45(38,44-21-11-9-8-10-12-21)40-16-23-25-26(43-29(4,5)42-25)30(17-31,41-23)24-14-13-22-27(32)33-18-34-36(22)24/h8-14,18-20,23,25-26H,6-7,15-16H2,1-5H3,(H,35,38)(H2,32,33,34)/t19-,23+,25+,26+,30-,45?/m0/s1 |
InChI Key |
MDIHKUBDAVKDMZ-AWOVXKTBSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@@H]2[C@H]([C@](O1)(C#N)C3=CC=C4N3N=CN=C4N)OC(O2)(C)C)OC5=CC=CC=C5 |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C2C(C(O1)(C#N)C3=CC=C4N3N=CN=C4N)OC(O2)(C)C)OC5=CC=CC=C5 |
Origin of Product |
United States |
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